molecular formula C7H4FNO4 B1319113 3-Fluoro-2-nitrobenzoic acid CAS No. 1000339-51-4

3-Fluoro-2-nitrobenzoic acid

Cat. No.: B1319113
CAS No.: 1000339-51-4
M. Wt: 185.11 g/mol
InChI Key: DTGONJAUUOWYGB-UHFFFAOYSA-N
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Description

Contextualizing Substituted Benzoic Acids in Organic Chemistry

Electron-withdrawing groups, such as halogens or nitro groups, tend to increase the acidity of the benzoic acid by stabilizing the negative charge of the carboxylate anion through inductive effects. openstax.orglibretexts.org Conversely, electron-donating groups decrease acidity. libretexts.org This ability to tune the electronic properties of the molecule makes substituted benzoic acids crucial building blocks, or synthons, in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and materials. smolecule.comresearchgate.net The "ortho effect" is a specific phenomenon where a substituent at the position adjacent (ortho) to the carboxyl group causes a significant increase in acidity, regardless of its electronic nature, due to steric hindrance that forces the carboxyl group out of the plane of the benzene (B151609) ring. wikipedia.orgkhanacademy.org

Significance of Fluorine and Nitro Substituents in Aromatic Systems

The introduction of fluorine and nitro groups into aromatic systems imparts unique and powerful characteristics to the parent molecule.

Nitro Group: The nitro group (–NO2) is a potent electron-withdrawing group. wikipedia.org Its presence on an aromatic ring deactivates the ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. wikipedia.org This property is exploited in organic synthesis to direct the course of reactions. The strong electron-attracting nature of the nitro group can significantly influence the electronic structure of the molecule. mdpi.comnih.gov Nitroaromatic compounds are important intermediates in the synthesis of amines, which are formed through the reduction of the nitro group. wikipedia.org They are also integral to the development of various pharmaceuticals and dyes. smolecule.comtaylorandfrancis.com

Overview of 3-Fluoro-2-nitrobenzoic Acid as a Versatile Chemical Synthon

This compound is a specialized aromatic compound that incorporates a carboxylic acid, a fluorine atom, and a nitro group. This unique combination of functional groups makes it a highly versatile synthon in organic synthesis. smolecule.com The presence and specific arrangement of these groups—the strongly electron-withdrawing nitro group ortho to the carboxylic acid and the electronegative fluorine atom meta to it—create a distinct electronic and steric environment.

This compound serves as a valuable intermediate in the synthesis of a variety of more complex molecules. It is utilized in the production of pharmaceuticals, including anti-inflammatory drugs, anticonvulsants, and anti-cancer agents. smolecule.com It also finds application in the agrochemical industry for the synthesis of herbicides, fungicides, and insecticides, as well as in the manufacturing of dyes and pigments. smolecule.com Furthermore, research has explored its use as a ligand in the creation of metal-organic frameworks (MOFs), which have potential applications in gas storage and catalysis. smolecule.com The strategic placement of the fluoro and nitro groups allows for selective chemical transformations, making this compound a key building block for creating novel compounds with specific desired properties for various research and industrial applications. smolecule.combiosynth.comchemicalbook.com

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₄FNO₄ smolecule.comnih.gov
Molecular Weight 185.11 g/mol smolecule.comnih.govmoldb.com
Appearance Off-white to Pale-yellow to Yellow-brown Solid sigmaaldrich.com
Boiling Point ~354.2 °C smolecule.com
Density ~1.6 g/cm³ smolecule.com
IUPAC Name This compound nih.govsigmaaldrich.com
CAS Number 1000339-51-4 nih.govmoldb.comsigmaaldrich.com

Synthesis Methods for this compound

MethodDescriptionSource
Nitration of 3-Fluorobenzoic Acid This method involves the regioselective introduction of a nitro group onto 3-fluorobenzoic acid using a mixture of nitric and sulfuric acids. smolecule.com smolecule.comgoogle.com
Fluorination of 2-Nitrobenzoic Acid This approach involves the fluorination of 2-nitrobenzoic acid using a fluorinating agent like potassium fluoride (B91410) in an appropriate solvent. smolecule.com smolecule.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO4/c8-5-3-1-2-4(7(10)11)6(5)9(12)13/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGONJAUUOWYGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80596451
Record name 3-Fluoro-2-nitrobenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000339-51-4
Record name 3-Fluoro-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-2-nitrobenzoic acid
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Synthetic Methodologies and Route Optimization for 3 Fluoro 2 Nitrobenzoic Acid

Established Synthetic Pathways

The synthesis of 3-Fluoro-2-nitrobenzoic acid can be approached through various strategic disconnections, leading to several potential precursor molecules and reaction types. The primary methods involve the precise introduction of nitro and fluoro groups onto a benzoic acid scaffold or the chemical modification of a pre-functionalized benzene (B151609) ring.

Nitration of 3-Fluorobenzoic Acid: Regioselective Considerations

One of the most direct methods for synthesizing this compound is the electrophilic nitration of 3-Fluorobenzoic acid. This reaction typically employs a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, to generate the electrophilic nitronium ion (NO₂⁺). smolecule.com

The regiochemical outcome of this reaction is governed by the directing effects of the substituents already present on the aromatic ring: the fluorine atom and the carboxylic acid group.

Carboxylic Acid Group (-COOH): This group is an electron-withdrawing and deactivating substituent, which directs incoming electrophiles to the meta position. wikipedia.org In the case of 3-Fluorobenzoic acid, the positions meta to the carboxyl group are positions 3 and 5. Since position 3 is already occupied by the fluorine atom, this group primarily directs the incoming nitro group to position 5.

Fluorine Atom (-F): As a halogen, fluorine is an electron-withdrawing group via induction but is also an ortho, para-director due to resonance effects. wikipedia.org It deactivates the ring towards electrophilic substitution but directs incoming groups to the positions ortho (2 and 4) and para (6) relative to itself.

The final product distribution depends on the interplay of these competing directing effects. The formation of the desired this compound requires the nitronium ion to attack the position ortho to the fluorine atom and meta to the carboxylic acid. The activating effect of the fluorine atom at the ortho position must overcome the deactivating nature of the ring and the meta-directing influence of the carboxyl group.

Substituent Position on Ring Electronic Effect Directing Influence
Carboxylic Acid1Electron-withdrawing, DeactivatingMeta (to position 5)
Fluorine3Electron-withdrawing, DeactivatingOrtho, Para (to positions 2, 4, 6)

Fluorination of 2-Nitrobenzoic Acid

An alternative synthetic strategy involves the fluorination of 2-Nitrobenzoic acid. smolecule.com This approach would likely proceed via a nucleophilic aromatic substitution (SNAr) reaction, where a leaving group on the 2-Nitrobenzoic acid ring is displaced by a fluoride (B91410) ion. A common fluorinating agent for such reactions is potassium fluoride. smolecule.com The success of this pathway is contingent on the presence of a suitable leaving group (like chlorine or another halogen) at the 3-position and the strong electron-withdrawing effect of the adjacent nitro group, which activates the ring for nucleophilic attack.

Another possibility within this category is the use of a Balz-Schiemann type reaction. This would involve converting 3-amino-2-nitrobenzoic acid to a diazonium tetrafluoroborate (B81430) salt, which upon thermal decomposition would yield the desired this compound.

Oxidation of Substituted Toluene Precursors

Aromatic carboxylic acids are commonly prepared through the vigorous oxidation of an alkyl side-chain on a benzene ring. ncert.nic.in This strategy can be applied to the synthesis of fluoronitrobenzoic acids, although the specific precursors mentioned in the literature often lead to isomeric products.

The oxidation of 2-Fluoro-3-nitrotoluene (B1317587) is a documented method for producing the isomeric compound, 2-Fluoro-3-nitrobenzoic acid. chemicalbook.comchemicalbook.com The reaction involves the conversion of the methyl group (-CH₃) to a carboxylic acid group (-COOH) using strong oxidizing agents. One documented procedure dissolves 2-Fluoro-3-nitrotoluene in a mixture of isopropanol (B130326) and water, followed by the addition of sodium dichromate, yielding 2-Fluoro-3-nitrobenzoic acid with a high yield of 96%. chemicalbook.com Another method uses chromium trioxide in a solution of acetic acid and concentrated sulfuric acid. chemicalbook.com

Method Oxidizing Agent Solvent/Reagents Temperature Time Yield Product
Method 1 chemicalbook.comSodium dichromateIsopropanol, Water25°C3 h96%2-Fluoro-3-nitrobenzoic acid
Method 2 chemicalbook.comChromium trioxideAcetic acid, Sulfuric acid95°C>5 h62.8%2-Fluoro-3-nitrobenzoic acid

A multi-step synthesis starting from inexpensive o-methylphenol has been developed for the production of the isomer 2-Fluoro-3-nitrobenzoic acid. wipo.int This route demonstrates a sequence of reactions to build the required functionality on the aromatic ring before the final oxidation step. The process is suitable for large-scale production and reports high yields. wipo.int

The key steps in this patented process are: wipo.int

Nitration: o-methylphenol undergoes nitration to selectively generate the intermediate 2-methyl-6-nitrophenol (B87177).

Chlorination: The hydroxyl group of 2-methyl-6-nitrophenol is chlorinated to produce 2-chloro-3-nitrotoluene (B91179).

Fluorination: A halogen exchange (Halex) reaction is performed, where the chlorine atom in 2-chloro-3-nitrotoluene is replaced by fluorine to yield 2-fluoro-3-nitrotoluene.

Oxidation: Finally, the methyl group of 2-fluoro-3-nitrotoluene is oxidized to a carboxyl group, yielding the final product, 2-fluoro-3-nitrobenzoic acid. wipo.int

Synthesis from 2-Fluoro-3-nitro-benzaldehyde

The oxidation of an aldehyde group offers a milder alternative to the oxidation of a methyl group for producing a carboxylic acid. The synthesis of the isomer 2-Fluoro-3-nitrobenzoic acid can be achieved from 2-Fluoro-3-nitro-benzaldehyde. chemicalbook.com One reported method involves reacting the aldehyde with sodium chlorite (B76162) and sulfamic acid in a 1,4-dioxane/water mixture at room temperature to obtain 2-Fluoro-3-nitrobenzoic acid. chemicalbook.com

Conversion from 3-Fluoro-2-nitrobenzoyl chloride

The conversion of 3-fluoro-2-nitrobenzoyl chloride to this compound is a straightforward hydrolysis reaction. Acyl chlorides are highly reactive carboxylic acid derivatives that readily react with water to form the corresponding carboxylic acid and hydrochloric acid. This reaction is typically rapid and exothermic.

General Reaction Scheme:

Reaction scheme for the hydrolysis of 3-fluoro-2-nitrobenzoyl chloride

Figure 1: Hydrolysis of 3-Fluoro-2-nitrobenzoyl chloride to this compound.

Typical Reaction Conditions:

The reaction is generally carried out by adding 3-fluoro-2-nitrobenzoyl chloride to water. Due to the release of hydrochloric acid, a base such as sodium hydroxide (B78521) or pyridine (B92270) may be added to neutralize the acid and drive the reaction to completion. The reaction is often performed at room temperature or with gentle heating.

ParameterCondition
Reactant 3-Fluoro-2-nitrobenzoyl chloride
Reagent Water
Solvent Water or a biphasic system (e.g., water/ether)
Temperature Room temperature to mild heating
Additives Optional base (e.g., NaOH, pyridine) to neutralize HCl

The data in this table is based on general principles of acyl chloride hydrolysis and may need to be optimized for this specific substrate.

Novel and Emerging Synthetic Approaches

The development of novel synthetic methodologies is driven by the need for more efficient, safer, and environmentally friendly chemical processes. chemistryjournals.net The following sections explore emerging technologies and principles that could be applied to the synthesis of this compound.

Continuous Flow Chemistry Applications

Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering significant advantages over traditional batch processing, particularly for reactions that are highly exothermic or involve hazardous reagents. researchgate.netacs.org The nitration of aromatic compounds is a classic example of a reaction that can benefit from flow technology due to its exothermic nature. beilstein-journals.orgvapourtec.com

Potential Advantages for this compound Synthesis:

Enhanced Safety: The small reaction volumes within a flow reactor minimize the risks associated with thermal runaways during the exothermic nitration step. nih.gov

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing. jst.org.in

Increased Yield and Purity: Precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and selectivities, reducing the formation of byproducts. rsc.org

Scalability: Scaling up a continuous flow process is typically more straightforward than scaling up a batch reaction. rsc.org

While a specific continuous flow synthesis for this compound has not been extensively reported, the principles have been successfully applied to the nitration of other aromatic compounds, including fluorinated benzenes. soton.ac.uk A potential flow process could involve the continuous nitration of a suitable precursor followed by in-line workup and purification steps.

FeatureBatch ProcessingContinuous Flow Processing
Safety Higher risk of thermal runawayInherently safer due to small reaction volumes
Heat Transfer LimitedExcellent
Mass Transfer Can be inefficientHighly efficient
Scalability Can be challengingMore straightforward
Process Control Less precisePrecise control of parameters

This table provides a general comparison of batch and continuous flow processing for chemical synthesis.

Enzyme Catalysis in Synthetic Routes

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and sustainable alternative to traditional chemical methods. chemistryjournals.net Enzymes are highly selective and can operate under mild reaction conditions, reducing the need for harsh reagents and solvents. nih.gov

Potential Applications in this compound Synthesis:

Nitration: While enzymatic nitration is less common, certain enzymes have been shown to catalyze the nitration of aromatic compounds. nih.gov

Oxidation: Dioxygenase enzymes could be used to introduce hydroxyl groups onto the aromatic ring of a precursor, which could then be further functionalized.

Hydrolysis: Lipases or esterases could potentially be used for the selective hydrolysis of an ester precursor to yield this compound.

The application of biocatalysis in the synthesis of functionalized aromatic compounds is a growing field of research. acs.orgresearchgate.net While specific enzymes for the direct synthesis of this compound may not yet be established, the potential for developing such biocatalytic routes is significant.

Asymmetric Synthesis Methodologies

Asymmetric synthesis is a field of chemistry focused on the stereoselective synthesis of chiral molecules. rsc.orgbohrium.com Since this compound is an achiral molecule, asymmetric synthesis methodologies are not directly applicable to its preparation. However, these methods would be highly relevant for the synthesis of chiral derivatives of this compound, which could have applications in the development of new pharmaceuticals and agrochemicals. For instance, the synthesis of atropisomers, which are stereoisomers arising from hindered rotation about a single bond, often employs asymmetric catalysis. snnu.edu.cnsnnu.edu.cnresearchgate.netnih.govnih.gov

Photochemical Synthesis Pathways

Photochemistry utilizes light to initiate chemical reactions and can provide access to unique and complex molecular architectures that are often difficult to achieve through thermal methods. nih.govacs.orgwikipedia.org Photochemical reactions are typically conducted at mild temperatures and can offer high selectivity. irispublishers.com

Potential Photochemical Routes:

Photochemical Nitration: The nitration of aromatic compounds can be induced by light, often proceeding through a radical mechanism. This could offer an alternative to traditional acid-catalyzed nitration methods.

Photo-oxidation: Light-induced oxidation of a precursor, such as 3-fluoro-2-nitrotoluene, could potentially yield the corresponding benzoic acid.

The application of photochemistry in organic synthesis is a rapidly developing area, with photoredox catalysis being a particularly active field of research. acs.org While specific photochemical routes to this compound are not well-established, the exploration of light-induced reactions represents a promising avenue for the development of novel synthetic strategies.

Green Chemistry Principles in this compound Synthesis

Green chemistry is a design philosophy that aims to reduce or eliminate the use and generation of hazardous substances in chemical processes. oup.comrsc.org The principles of green chemistry can be applied to all stages of the synthesis of this compound to improve its environmental footprint. nih.govmdpi.com

Key Green Chemistry Considerations:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with safer alternatives. For example, using water as a solvent where possible. nih.govscilit.comscribd.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste.

Waste Prevention: Designing processes that minimize the generation of waste products.

By applying these principles, the synthesis of this compound can be made more sustainable. For example, exploring solvent-free reaction conditions, using recyclable catalysts, and developing biocatalytic or photochemical routes are all in line with the goals of green chemistry.

Green Chemistry PrincipleApplication in Synthesis
Prevention Design syntheses to prevent waste.
Atom Economy Maximize the incorporation of starting materials into the product.
Less Hazardous Chemical Syntheses Use and generate substances with little to no toxicity.
Designing Safer Chemicals Design chemical products to be effective while minimizing their toxicity.
Safer Solvents and Auxiliaries Minimize or avoid the use of auxiliary substances.
Design for Energy Efficiency Conduct reactions at ambient temperature and pressure.
Use of Renewable Feedstocks Use renewable raw materials whenever practicable.
Reduce Derivatives Minimize or avoid unnecessary derivatization.
Catalysis Use catalytic reagents over stoichiometric reagents.
Design for Degradation Design chemical products to break down into innocuous products after use.
Real-time Analysis for Pollution Prevention Develop analytical methodologies for real-time monitoring.
Inherently Safer Chemistry for Accident Prevention Choose substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents.

This table outlines the 12 principles of green chemistry and their potential application in chemical synthesis.

Process Optimization and Scale-Up Considerations

Achieving high yield and purity is a primary objective in the synthesis of fine chemicals like this compound, as it directly impacts the economic viability and product quality. azom.com Strategies to enhance these parameters involve a deep understanding of reaction kinetics and the use of appropriate equipment and purification techniques. azom.com

Detailed research into the synthesis of fluoronitrobenzoic acids has identified several catalytic systems that significantly influence yield and selectivity. For instance, palladium-based catalysts have demonstrated high efficiency in related syntheses. The choice of catalyst and reaction conditions plays a crucial role in achieving optimal outcomes. smolecule.com One-step synthesis methods have been developed for similar compounds, such as 2,4-bis-chloro-5-fluoro-3-nitrobenzoic acid, which report high product purity and yield, demonstrating the potential for efficient synthetic routes. google.com In one specific example of such a process, a yield of 90.8% with a purity of 99.3% was achieved. google.com

Optimization of reaction parameters such as temperature, pressure, and reactant concentrations is fundamental. azom.com For the nitration of 3-fluorobenzoic acid, a common route to produce related isomers, controlling the reaction temperature is critical. One method involves dissolving 3-fluorobenzoic acid in concentrated sulfuric acid, cooling the solution to 0°C, and then slowly adding fuming nitric acid while maintaining the low temperature. This procedure can yield a product in the range of 92-93%. guidechem.com

The table below summarizes findings from various catalytic systems used in the synthesis of related fluoronitrobenzoic acids, highlighting their effectiveness in achieving high conversion and selectivity, which are prerequisites for high yield and purity. smolecule.com

Catalyst SystemReaction TypeTemperature (°C)Conversion (%)Selectivity (%)
Pd/XPhosDecarboxylative coupling13085-89>95
Pd(II)/TFAElectrophilic fluorination80-12070-8585-90
Ag NPs/VP-CTSNitro reduction25>95>98

This table presents data on catalytic systems effective for fluoronitrobenzoic acid synthesis, demonstrating pathways to high yield and purity. smolecule.com

The formation of by-products is a significant challenge in chemical synthesis, as it reduces the yield of the desired product and complicates purification processes. azom.com In the synthesis of related fluoro-substituted benzoic acids, specific by-products have been identified and strategies for their minimization have been developed.

For example, during the synthesis of 2-amino-3-fluorobenzoic acid from 2-fluoroaniline, temperature control is crucial to prevent the formation of tar-like by-products. orgsyn.org If the reaction temperature is too high during certain steps, unwanted side reactions can lead to the formation of these intractable materials. orgsyn.org

Another potential by-product in a related synthesis is an oxime, which can form if the reaction intermediate, an isatin (B1672199), reacts with hydroxylamine (B1172632) generated from the decomposition of unreacted starting material. orgsyn.org The formation of this oxime can be effectively suppressed by the addition of ethyl acetate. This solvent serves to extract the isatin intermediate from the aqueous phase as soon as it is formed, thereby preventing its reaction with hydroxylamine. orgsyn.org In the absence of ethyl acetate, the oxime by-product can be formed in yields as high as 20-30%. orgsyn.org

Careful control of reaction conditions is paramount. For instance, in the oxidation of 2-fluoro-4-methyl-1-nitrobenzene to produce 3-Fluoro-4-nitrobenzoic acid, the reaction is heated to 120°C for a specific duration to ensure complete conversion while minimizing degradation or side reactions. guidechem.com Similarly, when using sodium dichromate for oxidation, the reaction is maintained at room temperature. guidechem.com These examples underscore the importance of tailored temperature and solvent selection to control reaction pathways and minimize the generation of impurities.

The industrial-scale production of this compound is contingent upon its technical feasibility and economic efficiency. Traditional synthesis methods often employ highly corrosive and acidic reagents, such as mixtures of nitric and sulfuric acids, which pose significant safety risks and require specialized handling equipment. smolecule.com These factors can increase capital and operational costs.

A key driver of economic efficiency is the use of inexpensive and readily available raw materials. google.comwipo.int Synthetic routes that start from such materials are more likely to be commercially viable. For example, a novel synthesis route for the related 2-fluoro-3-nitrobenzoic acid starts from o-methylphenol, a cheap and easily accessible raw material. wipo.int Similarly, methods that avoid the preparation of complex reagents like arylboronic acids can shorten the synthesis pathway and reduce costs. google.com

Processes that operate under mild reaction conditions, without the need for extreme temperatures or pressures, are generally more suitable for industrialization as they require less specialized and costly equipment. google.com Furthermore, simplifying the production steps contributes to lower costs and easier industrial implementation. google.com A high-yielding process not only maximizes output but also simplifies purification, further reducing production costs. google.com The development of one-step synthesis methods is particularly attractive for industrial applications due to their inherent simplicity and cost-effectiveness. google.com

The challenges associated with traditional batch processes, including safety concerns and waste generation, highlight the need for innovative and optimized manufacturing protocols to ensure the industrial feasibility of this compound production. smolecule.com

Incorporating recycling and sustainable practices into the manufacturing process is crucial for minimizing environmental impact and improving long-term economic viability. jddhs.com Green chemistry principles advocate for the reduction of waste and the use of recyclable components. jddhs.com

In the synthesis of related fluoronitrobenzoic acids, significant progress has been made in developing recyclable systems. For instance, a method for producing 2,4-bis-chloro-5-fluoro-3-nitrobenzoic acid allows for the recycling of the reaction mother liquor. google.com The filtrate from the reaction can be reused as a reaction medium for subsequent batches, with studies showing it can be recycled effectively for 6 to 8 times. This practice significantly reduces the volume of chemical waste and the consumption of fresh reagents. google.com

The use of recyclable catalysts is another cornerstone of sustainable chemical manufacturing. jddhs.com Silver nanoparticles stabilized on magnetic substrates have been shown to be effective catalysts for reduction processes relevant to nitroaromatic chemistry. smolecule.com A key advantage of this system is its excellent recyclability; the catalyst can be easily separated from the reaction mixture using a magnetic field and reused in subsequent reactions. smolecule.com

Furthermore, the broader adoption of green chemistry techniques in the pharmaceutical industry, where intermediates like this compound are used, is driving innovation in sustainable manufacturing. jddhs.com This includes reducing solvent consumption, cutting greenhouse gas emissions, and lowering energy use. acs.org The development of processes that minimize waste streams, such as those that only produce carbon dioxide and inorganic salts as by-products, represents a significant step towards safer and more environmentally friendly chemical production. google.com

Advanced Reaction Mechanisms and Chemical Transformations of 3 Fluoro 2 Nitrobenzoic Acid

Aromatic Substitution Reactions

The reactivity of the aromatic ring in 3-fluoro-2-nitrobenzoic acid is characterized by a susceptibility to nucleophilic attack and a deactivated nature towards electrophiles. This is a direct consequence of the strong electron-withdrawing effects of the nitro group and the fluorine atom.

Nucleophilic Aromatic Substitution (SNA) Involving the Fluorine Atom

The presence of the strongly electron-withdrawing nitro group ortho to the fluorine atom makes the aromatic ring highly electron-deficient and activates the fluorine atom for nucleophilic aromatic substitution (SNAr). This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the fluoride (B91410) ion restores the aromaticity of the ring.

A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the fluorine atom. For instance, the reaction of this compound with amines can yield 3-amino-2-nitrobenzoic acid derivatives. These reactions are often carried out in the presence of a base to neutralize the hydrofluoric acid formed as a byproduct. The rate of these substitutions is enhanced by the presence of the ortho-nitro group, which effectively stabilizes the negative charge of the Meisenheimer complex through resonance.

Solid-phase synthesis techniques have also been employed for SNAr reactions of fluoronitrobenzoic acids, allowing for controlled amination and simplified purification of the resulting products. smolecule.com

Electrophilic Aromatic Substitution: Influence of Substituents on Regioselectivity

The electron-withdrawing nature of the nitro and carboxylic acid groups deactivates the benzene (B151609) ring towards electrophilic aromatic substitution (EAS). Both the nitro group and the carboxylic acid are meta-directing groups. The fluorine atom, although deactivating, is an ortho, para-director. The combined influence of these substituents makes electrophilic substitution on this compound challenging and generally directs incoming electrophiles to specific positions.

Considering the directing effects, the most likely position for electrophilic attack would be meta to both the nitro and carboxyl groups and ortho/para to the fluorine. However, the strong deactivating effect of the nitro group often makes such reactions difficult to achieve under standard conditions. Further nitration, for instance, would be significantly hindered. smolecule.comyoutube.com

Carboxylic Acid Functional Group Reactions

The carboxylic acid group of this compound undergoes typical reactions characteristic of this functional group, including esterification, amidation, and decarboxylation.

Esterification Reactions

Esterification of this compound can be achieved by reacting it with an alcohol in the presence of an acid catalyst, such as sulfuric acid. This reaction proceeds via the Fischer esterification mechanism. For example, reaction with methanol (B129727) or ethanol (B145695) yields the corresponding methyl or ethyl esters. biosynth.combiosynth.comcymitquimica.com Industrial methods may utilize thionyl chloride in an alcohol like methanol under reflux to achieve high yields of the corresponding ester.

Interactive Table: Esterification of this compound and Related Compounds
Carboxylic AcidAlcoholCatalyst/ReagentConditionsProductYieldReference
2-Fluoro-3-nitrobenzoic acidMethanolConcentrated H₂SO₄50 °C, 16 hMethyl 2-fluoro-3-nitrobenzoate93% chemicalbook.com
2-Fluoro-3-nitrobenzoic acidMethanolOxalyl chloride, DMFRoom Temperature, then 5 minMethyl 2-fluoro-3-nitrobenzoate99% chemicalbook.com
5-Chloro-2-fluoro-3-nitrobenzoic acidMethanolThionyl chlorideReflux, 4 hMethyl 5-chloro-2-fluoro-3-nitrobenzoate>90%

Amidation Reactions

This compound can be converted to its corresponding amides through reaction with amines. This typically requires activation of the carboxylic acid, for example, by converting it to an acid chloride using a reagent like thionyl chloride or oxalyl chloride. The resulting acid chloride then readily reacts with an amine to form the amide. This two-step process is a standard method for amide synthesis from carboxylic acids. The synthesis of 3-amino-5-fluoro-2-hydroxy-benzoic acid-(2,2,2,-trifluoro-ethyl)amide involves the amidation of the corresponding nitrobenzoic acid derivative. prepchem.com

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group, of nitrobenzoic acids can occur at elevated temperatures. chemcess.com The presence of the electron-withdrawing nitro group can facilitate this process. cdnsciencepub.com Studies on the thermal decarboxylation of nitrobenzoic acid isomers in solvents like glycerol (B35011) have shown that the reaction mechanism can be influenced by the position of the nitro group. oup.com For ortho-nitrobenzoic acids, the decarboxylation can be influenced by steric effects and potential chelation between the nitro and carboxyl groups. oup.com Copper-catalyzed decarboxylation reactions have also been reported for nitrobenzoic acids, often leading to protodecarboxylation or coupling products depending on the reaction conditions. rsc.orgrsc.org For instance, the presence of a copper catalyst can facilitate the formation of an aryl-copper intermediate upon decarboxylation. rsc.org In some cases, decarboxylative halogenation can be achieved, converting the carboxylic acid to an aryl halide. acs.org

Interactive Table: Decarboxylation of Nitrobenzoic Acids
CompoundConditionsProductNotesReference
o-Nitrobenzoic acidThermal, in glycerol, 210-250°CNitrobenzenePseudo-first order kinetics, suggesting an S2 mechanism. oup.com
m-Nitrobenzoic acidThermal, in glycerol, 210-250°CNitrobenzeneFirst-order kinetics, suggesting an S1 mechanism. oup.com
p-Nitrobenzoic acidThermal, in glycerol, 210-250°CNitrobenzeneFirst-order kinetics, suggesting an S1 mechanism. oup.com
2-Nitrobenzoic acidTemperature > 180°CNitrobenzene chemcess.com
3-Nitrobenzoic acidTemperature > 238°CNitrobenzene chemcess.com
4-Nitrobenzoic acidTemperature > 240°CNitrobenzene chemcess.com
4-Fluoro-2-nitrobenzoic acidCuI, Et3N, DMSO, 120°C1-Fluoro-3-nitrobenzeneCopper-catalyzed protodecarboxylation. rsc.org

Nitro Group Transformations

The nitro group of this compound is a versatile functional group that can undergo a variety of transformations, providing access to a range of valuable derivatives. Key among these are reduction reactions to form amino compounds and nitrosation reactions of the resulting amine.

Reductions to Amine Derivatives

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, yielding 3-fluoro-2-aminobenzoic acid, a valuable intermediate for the synthesis of pharmaceuticals and other fine chemicals. This conversion can be achieved through several methods, most notably catalytic hydrogenation and electrochemical reduction.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its high efficiency and clean reaction profiles. This process typically involves the use of a metal catalyst, such as palladium or platinum, and a source of hydrogen.

While specific studies on the catalytic hydrogenation of this compound are not extensively detailed in the reviewed literature, data from related compounds, such as the ethyl ester of this compound, provide valuable insights into the reaction conditions. In one instance, a mixture containing this compound ethyl ester was hydrogenated in the presence of a platinum group metal catalyst and sulfur at elevated temperature and pressure. google.com Another approach involves the use of a biocatalyst, where a hydrogenase enzyme supported on carbon black can efficiently reduce nitroarenes under mild, aqueous conditions. nih.gov

Table 1: Representative Conditions for Catalytic Hydrogenation of a Related Nitroaromatic Compound

CatalystSubstratePressureTemperatureSolventAdditiveYieldReference
Platinum group metal/SulfurThis compound ethyl ester (in mixture)1.5-2.0 MPa85-90 °CXyleneTriethylamineNot specified google.com
Hyd-1/Carbon BlackNitrobenzene (model substrate)1 bar H₂Room TempPhosphate Buffer (pH 6.0)None>99% nih.gov
Electrochemical Reduction Studies

Electrochemical reduction offers a green and highly tunable alternative to traditional chemical methods for the reduction of nitro compounds. By controlling the electrode potential, it is possible to achieve high selectivity for the desired amine product.

Studies on the electrochemical reduction of various substituted nitrobenzenes have demonstrated the feasibility of this method. acs.orgrasayanjournal.co.in The process generally involves a three-electrode setup in a suitable electrolyte solution. The working electrode material, electrolyte pH, and applied potential are critical parameters that influence the reaction's efficiency and selectivity. For instance, the electrochemical reduction of m-nitrobenzoic acid has been successfully carried out using a stainless steel cathode in an aqueous basic medium. researchgate.net While specific data for this compound is not available, the established protocols for related compounds provide a strong foundation for its electrochemical reduction.

Table 2: General Parameters for Electrochemical Reduction of Substituted Nitrobenzenes

ParameterDescriptionExample from Literature (for m-nitrobenzoic acid)Reference
Working Electrode Material on which the reduction occurs.Stainless Steel (SS-316) rasayanjournal.co.inresearchgate.net
Counter Electrode Completes the electrical circuit.Stainless Steel (SS-316) rasayanjournal.co.in
Reference Electrode Provides a stable potential reference.Saturated Calomel Electrode (SCE)Not specified in detail for this specific study, but common in the field.
Electrolyte Provides ionic conductivity.Aqueous Sodium Hydroxide (B78521) researchgate.net
Solvent Dissolves the substrate and electrolyte.Aqueous Methanol rasayanjournal.co.in
Control Mode Method of electrical stimulation.Galvanostatic (Constant Current) rasayanjournal.co.inresearchgate.net

Nitrosation Reactions

The amino group of 3-fluoro-2-aminobenzoic acid, formed from the reduction of this compound, can undergo nitrosation to yield N-nitroso compounds. This reaction is typically carried out by treating the amine with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid).

The introduction of an N-nitroso group can be a key step in the synthesis of various heterocyclic compounds. For example, the N-nitrosation of anthranilic acid derivatives has been utilized as a strategic step to facilitate ring closure in the synthesis of 1,4-benzodiazepine-3,5-diones. ki.se The nitroso group acts as an activating group, which can be subsequently removed after the desired transformation. Modern nitrosation reagents have also been developed that allow for these transformations to occur under milder conditions with high functional group tolerance. chemrxiv.org

Cycloaddition Reactions and Heterocycle Formation

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. The electron-withdrawing nature of the nitro and fluoro substituents on the this compound ring can influence its reactivity in such transformations.

[3+2] Cycloaddition Reactions and Stereoselectivity

[3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions, are a class of pericyclic reactions that involve a 1,3-dipole and a dipolarophile to form a five-membered ring. While there is limited direct evidence of this compound participating in these reactions, a study on its isomer, 4-fluoro-3-nitrobenzoic acid, demonstrates the potential for such transformations. thieme-connect.com

In this study, 4-fluoro-3-nitrobenzoic acid was used as a scaffold in a multi-step synthesis. A key step involved a 1,3-dipolar cycloaddition between a nitrile oxide (the 1,3-dipole), generated in situ, and an exomethylene group (the dipolarophile) that had been previously attached to the scaffold. This reaction proceeded to form a spiroisoxazoline ring system. The stereoselectivity of such reactions is a critical aspect, often influenced by the steric and electronic properties of the reactants and the reaction conditions. While the cited study did not delve into the stereochemical outcomes in detail, [3+2] cycloadditions are known to often proceed with high stereospecificity.

Application in Benzothiazine and Benzothiazole (B30560) Synthesis

This compound is a valuable precursor in the synthesis of heterocyclic compounds, particularly benzothiazines and benzothiazoles. These scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities. The synthetic utility of fluoronitrobenzoic acids often lies in the strategic placement of the nitro and fluoro groups, which activate the aromatic ring for nucleophilic aromatic substitution (SNAr) and can be subsequently transformed to facilitate cyclization reactions.

While direct literature on the use of this compound is not abundant, the synthetic routes established for its isomer, 4-fluoro-3-nitrobenzoic acid, provide a clear blueprint for its application. In a common strategy, the carboxylic acid is first anchored to a solid support, such as a Wang resin. acs.org This is typically followed by an SNAr reaction where the fluoride is displaced by a sulfur nucleophile, for instance, a protected thiol like triphenylmethyl mercaptan. acs.org The subsequent reduction of the nitro group to an amine is a critical step, commonly achieved using reagents like tin(II) chloride. acs.org This unmasks the 2-aminothiophenol (B119425) moiety, which is the key intermediate for building the benzothiazine or benzothiazole ring system.

For the synthesis of benzothiazoles , the resin-bound 2-aminothiophenol intermediate can undergo an oxidative cyclocondensation with various aldehydes. acs.org This reaction directly furnishes the benzothiazole ring. A variety of aldehydes can be employed, allowing for the introduction of diverse substituents at the 2-position of the benzothiazole core.

The synthesis of 3,4-dihydro-1,4-benzothiazines can also be accomplished from the same 2-aminothiophenol intermediate. acs.org For example, reaction with α-halo ketones or related electrophiles can lead to the formation of the six-membered thiazine (B8601807) ring. Further modifications, such as oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone, can be performed to access a wider range of derivatives. acs.org

A notable application of a related fluoronitrobenzoic acid is in the solid-phase synthesis of 3,5-disubstituted 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones. acs.org In this multi-step sequence, polymer-bound 4-fluoro-3-nitrobenzoic acid is reacted with an amino acid, such as L-cysteine. Following nitro group reduction, a series of reactions including reductive alkylation and cyclization leads to the final benzothiazepine (B8601423) products. acs.org This highlights the versatility of fluoronitrobenzoic acids as starting materials for complex heterocyclic systems.

A series of 2-(3-butynoicamidophenyl)benzothiazole derivatives with antitumor activities have been synthesized starting from 4-fluoro-3-nitrobenzoic acid and o-aminothiophenol (ATP). nih.gov This further underscores the role of fluoronitrobenzoic acids in the generation of biologically active benzothiazole compounds.

Starting Material Key Intermediates Product Class Reference
4-Fluoro-3-nitrobenzoic acidResin-bound 2-aminothiophenolBenzothiazoles, 3,4-Dihydro-1,4-benzothiazines acs.org
4-Fluoro-3-nitrobenzoic acidPolymer-bound aniline1,5-Benzothiazepin-4-ones acs.org
4-Fluoro-3-nitrobenzoic acid-2-(3-butynoicamidophenyl)benzothiazoles nih.gov

Radical Reactions and Their Role in Derivatization

The derivatization of this compound can also be envisioned through radical-mediated pathways, which offer alternative strategies to traditional ionic reactions. While specific radical reactions of this compound are not extensively documented, general principles of radical chemistry of carboxylic acids and aromatic compounds suggest several potential transformations.

A primary route for engaging carboxylic acids in radical reactions is through their conversion into radical precursors. beilstein-journals.org For instance, this compound can be converted into an N-hydroxyphthalimide (NHPI) ester. beilstein-journals.org These esters are known to undergo reductive decarboxylative fragmentation under thermal, photochemical, or electrochemical conditions to generate an aryl radical. beilstein-journals.org This radical intermediate can then participate in a variety of transformations, including additions, cyclizations, and cross-coupling reactions, allowing for the introduction of new substituents at the position of the original carboxyl group. beilstein-journals.org

Another well-established method for generating radicals from carboxylic acids is the Barton esterification, followed by radical chain decarboxylation. beilstein-journals.org This would involve the conversion of this compound into a thiohydroxamate ester, which upon reaction with a radical initiator, would yield the corresponding aryl radical.

Decarboxylative cross-coupling reactions represent a powerful tool for the derivatization of aromatic carboxylic acids. For example, a transition-metal-free decarboxylative iodination of benzoic acids using iodine has been reported to proceed through a radical mechanism. acs.org This process involves the formation of a benzoyl hypoiodite (B1233010) intermediate, which can undergo homolytic cleavage of the O-I bond to form a benzoyl radical. Subsequent decarboxylation generates an aryl radical that recombines with an iodine radical to form the aryl iodide. acs.org This would convert this compound into 1-fluoro-2-iodo-3-nitrobenzene, a versatile intermediate for further functionalization.

The direct participation of the carboxylic acid group in radical reactions is also possible. Carboxylic acids can generate carboxyl radicals under oxidative conditions, which then lose carbon dioxide to form carbon-centered radicals. libretexts.org This transformation can be achieved through electrolysis of carboxylate anions or by reaction with hypervalent iodine compounds. libretexts.org The resulting aryl radical from this compound could then be trapped by various radical acceptors.

It is important to note that the presence of the nitro group on the aromatic ring can influence the course of radical reactions. The strong electron-withdrawing nature of the nitro group can affect the stability and reactivity of the radical intermediates.

Reaction Type Proposed Precursor/Intermediate Potential Product General Principle Reference
Reductive DecarboxylationN-Hydroxyphthalimide esterDerivatized benzene ring (H or other group at COOH position) beilstein-journals.org
Decarboxylative IodinationBenzoyl hypoiodite1-Fluoro-2-iodo-3-nitrobenzene acs.org
Oxidative DecarboxylationCarboxyl radicalAryl radical for further reactions libretexts.org

Applications of 3 Fluoro 2 Nitrobenzoic Acid in Organic Synthesis

Building Block for Complex Organic Molecules

3-Fluoro-2-nitrobenzoic acid serves as a fundamental building block in organic synthesis. Its structure, containing both an electron-withdrawing nitro group and a highly electronegative fluorine atom, provides a platform for creating diverse and complex molecular architectures. Chemists utilize this compound as a versatile intermediate for synthesizing a range of organic compounds, including dyes and materials for scientific research. smolecule.com The presence of these specific functional groups allows for targeted modifications and the introduction of the fluoro-nitro-phenyl moiety into larger molecules. smolecule.comontosight.ai This makes it a useful reagent for developing new compounds with specific desired properties in fields like materials science and agrochemicals. smolecule.com

Precursor in Pharmaceutical Synthesis

The compound is a notable precursor in the synthesis of various pharmaceutical agents due to its potential biological activity. smolecule.com Its structure is a key component in the development of intermediates for drugs targeting a range of conditions. smolecule.comwipo.int

Anti-inflammatory Agents (e.g., Flubufen)

This compound is identified as a key intermediate in the synthesis of Flubufen. smolecule.com Flubufen is a nonsteroidal anti-inflammatory drug (NSAID), and the synthesis of this agent represents a significant application of its fluorinated precursor. smolecule.com While other related compounds, such as isomers of fluoro-nitrobenzoic acid, are also used in creating anti-inflammatory agents, the role of this compound in the pathway to Flubufen is a specific example of its utility. smolecule.comnih.gov

Anticonvulsants

Research identifies this compound as a precursor for the synthesis of anticonvulsant agents. smolecule.com Although detailed synthetic pathways for specific anticonvulsant drugs starting from this compound are not extensively elaborated in the reviewed literature, its classification as a starting material for this therapeutic category highlights its importance in medicinal chemistry. smolecule.com The development of novel heterocyclic compounds with anticonvulsant properties often involves various aromatic starting materials, and the inclusion of a fluorinated phenyl ring is a known strategy in this area. researchgate.netpatsnap.com

Anti-cancer Agents

The synthesis of potential anti-cancer agents is another significant application of this compound. smolecule.com It serves as a starting material for intermediates intended for use in oncology research. A key example is its use in preparing methyl 2-fluoro-3-aminobenzoate, which is recognized as an intermediate for new anti-cancer drugs. This intermediate can be synthesized from this compound through esterification followed by the reduction of the nitro group. The development of novel compounds with potential cytotoxic activity against cancer cell lines often relies on versatile building blocks like fluorinated nitrobenzoic acids to create unique molecular structures. google.com

Antimycobacterial Compounds

Based on the reviewed scientific literature, there are no specific studies detailing the use of this compound as a direct precursor for the synthesis of antimycobacterial compounds. Research in this area has utilized isomers, such as 4-fluoro-3-nitrobenzoic acid, to synthesize novel benzimidazole (B57391) derivatives with activity against Mycobacterium tuberculosis. However, direct application of the this compound isomer for this purpose is not documented in the available research.

Acetylcholinesterase and Butyrylcholinesterase Inhibitors

The available research literature does not specify this compound as a starting material for the synthesis of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) inhibitors. While the development of cholinesterase inhibitors is a significant area of pharmaceutical research, and various fluorinated compounds are employed, specific synthetic routes originating from this compound for this class of inhibitors were not identified in the reviewed materials. Some patent documents list the compound alongside the term "cholinesterase inhibitor," but a direct synthetic relationship is not established.

Summary of Applications

Field Application Example/Target Compound
Organic Synthesis Versatile Building BlockDyes, Agrochemicals, Complex Molecules
Pharmaceuticals Anti-inflammatory Agent PrecursorFlubufen
Anticonvulsant Agent PrecursorGeneral Anticonvulsants
Anti-cancer Agent PrecursorMethyl 2-fluoro-3-aminobenzoate

Intermediate in Agrochemical Development

In the field of agricultural science, this compound is recognized as a versatile precursor for the development of a range of agrochemicals. smolecule.com The presence of the fluoro and nitro groups allows for diverse chemical modifications, making it a valuable starting point for molecules with desired biological activities.

Role in Dyestuff Production

This compound plays a role as an intermediate in the manufacturing of dyes and pigments. smolecule.comchemicalbook.com The aromatic nature of the compound, combined with its reactive functional groups, makes it suitable for incorporation into chromophore systems. It can be chemically modified to create dyes with specific colors and properties for various industrial applications. smolecule.comchemicalbook.com

Contributions to Material Science Research

The unique molecular architecture of this compound makes it a compound of interest in material science research, particularly in the development of novel materials with specialized properties.

Its potential has been explored in the field of liquid crystals. smolecule.com The bent shape of the molecule, a consequence of the substitution pattern on the benzene (B151609) ring, makes it a candidate for forming bent-core liquid crystal phases, which are of interest for advanced display technologies and optoelectronics.

Additionally, research suggests that this compound can be used as an organic ligand in the synthesis of Metal-Organic Frameworks (MOFs). smolecule.com The carboxylic acid group can coordinate with metal ions to form these highly porous, crystalline structures. MOFs have significant potential in applications such as gas storage, chemical separations, and catalysis. smolecule.com The compound is also being investigated for its potential use in organic electronics, including organic light-emitting diodes (OLEDs) and organic solar cells. smolecule.com

Liquid Crystals Development

The development of advanced liquid crystals (LCs) often involves the incorporation of fluorine atoms to modify the material's physical properties, such as dielectric anisotropy, viscosity, and mesophase behavior. While direct synthesis examples using this compound are not prominently detailed in the provided search results, the strategic use of fluorinated and nitro-substituted benzoic acids is a well-established practice in the field. For instance, research into hydrogen-bonded liquid crystals (HBLCs) has utilized derivatives like 4-alkoxy-2,3-difluorobenzoic acids and 2-fluoro-4-nitrobenzoic acid to create new materials. researchgate.net The introduction of lateral fluoro-substituents is known to reduce transition temperatures and enhance the stability of certain smectic phases, which is crucial for display applications. biointerfaceresearch.com

The synthesis of fluorinated thermotropic liquid crystals is an active area of research, where the strong C-F bond and the polar effects of fluorine are exploited to meet the demanding requirements of modern display technologies. biointerfaceresearch.com For example, the synthesis of new oxadiazole-based molecules for photoalignment of liquid crystals has involved various fluorinated benzoic acid derivatives, highlighting the importance of such precursors in this field. semanticscholar.orgscirp.org Although a different isomer, 2-fluoro-5-nitrobenzoic acid, is noted as a building block for bioimaging and peptide research, its application underscores the general utility of fluoro-nitro-substituted benzoic acids in creating functional molecules. ossila.com The synthesis of 2-amino-3-fluorobenzoic acid, a related compound, serves as a key intermediate for derivatives of indole (B1671886) used in therapeutic applications, further illustrating the synthetic importance of this class of compounds. orgsyn.org

Metal-Organic Frameworks (MOFs) as Ligands

This compound can serve as an organic ligand in the synthesis of Metal-Organic Frameworks (MOFs). smolecule.com MOFs are porous, crystalline materials constructed from metal ions or clusters connected by organic linkers. The properties of the MOF, including pore size, stability, and functionality, are directly influenced by the structure of the organic ligand.

The functional groups on this compound—the carboxylate for binding to the metal center, and the fluoro and nitro groups for modifying the framework's chemical environment—make it a candidate for creating functionalized MOFs. smolecule.com These frameworks have potential applications in areas such as gas storage, chemical separations, and catalysis. smolecule.com While specific examples detailing the synthesis of a MOF using this compound as the primary ligand are not extensively covered in the search results, the principle is well-established. For example, patents describe the use of various substituted aromatic compounds, including those with -NO2 and -F groups, as ligands for MOF synthesis. google.com The use of related fluorinated and nitrated benzoic acid derivatives in creating MOFs is also documented, suggesting the applicability of the title compound. alfa-chemistry.com

Organic Electronics (e.g., OLEDs, Organic Solar Cells)

Derivatives of fluorinated nitrobenzoic acids are used to construct advanced materials with tailored properties for various applications. a2bchem.com While specific device performance data using materials directly synthesized from this compound is sparse in the provided results, the compound is recognized as a building block for such materials. smolecule.com The synthesis of complex organic molecules for these applications often relies on versatile starting materials that allow for the introduction of specific functionalities. a2bchem.com

Utilization in Analytical Chemistry Reagents and Probes

The unique reactivity of fluoronitro-aromatic compounds makes them valuable in the design of reagents and probes for analytical chemistry. The electron-withdrawing nature of the nitro group activates the fluorine atom for nucleophilic aromatic substitution, a reaction that can be exploited for detection purposes.

Fluorescent Sensing Molecules and Probes

This compound and its isomers serve as key structural motifs in the development of fluorescent probes. A common strategy involves using the 2-fluoro-nitro-benzoate template to design "off-on" fluorescent sensors. In these systems, a fluorophore is chemically modified with the fluoro-nitro-benzoate group, which quenches its fluorescence. The probe is "turned on" upon a specific reaction, typically a nucleophilic aromatic substitution at the fluorine-bearing carbon, which displaces the quenching group and restores fluorescence.

For example, probes based on a 2-fluoro-5-nitro-benzoic ester template have been developed for the specific detection of hydrogen polysulfides (H2Sn). nih.gov In a similar vein, 2-fluoro-5-nitrobenzoic acid is used to synthesize fluorescent probes for detecting other nucleophiles like hydrazine. ossila.com While these examples use an isomer, the underlying chemical principle is applicable to this compound. The reaction of such probes with the target analyte triggers a release of the fluorophore, leading to a measurable signal. This approach has been successfully applied to visualize both exogenous and endogenous analytes within cells. nih.gov

Advanced Spectroscopic and Structural Characterization Studies for 3 Fluoro 2 Nitrobenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR spectroscopy of 3-Fluoro-2-nitrobenzoic acid and its derivatives reveals characteristic signals for the aromatic protons. The chemical shifts (δ), reported in parts per million (ppm), and the coupling patterns provide insights into the substitution pattern of the benzene (B151609) ring. For instance, in a derivative like (2-fluoro-6-nitrophenyl)methanol, the aromatic protons appear as a multiplet between δ 7.78–7.53 ppm. rsc.org The multiplicity of the signals (e.g., singlet, doublet, triplet, multiplet) and the coupling constants (J values) are critical for assigning specific protons within the molecule.

Detailed ¹H NMR data for a derivative, 2-fluoro-3-methylbenzoic acid, shows a triplet of doublets at δ 7.71 ppm, a triplet at δ 7.41 ppm, and another triplet at δ 7.11 ppm, corresponding to the aromatic protons. arkat-usa.orgarkat-usa.org The methyl group appears as a doublet at δ 2.28 ppm. arkat-usa.orgarkat-usa.org In another example, 4-Fluorobenzoic acid, the aromatic protons are observed as a multiplet in the range of δ 8.11–7.92 ppm and another multiplet between δ 7.40–7.21 ppm in DMSO-d6. rsc.org The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift, for example, at δ 13.06 ppm for 4-fluorobenzoic acid in DMSO-d6. rsc.org

Table 1: Selected ¹H NMR Data for this compound Derivatives

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
(2-fluoro-6-nitrophenyl)methanolDMSOδ 7.78 – 7.70 (m, 1H), 7.63 – 7.53 (m, 2H), 5.41 (t, J = 5.6 Hz, 1H), 4.70 (d, J = 5.6 Hz, 2H) rsc.org
2-Fluoro-3-methylbenzoic acidCD₃ODδ 7.71 (td, J = 7.5, 1.5 Hz, 1H), 7.41 (t, J = 6.0 Hz, 1H), 7.11 (t, J = 7.5 Hz, 1H), 2.28 (d, J = 2.5 Hz, 3H) arkat-usa.orgarkat-usa.org
4-Fluorobenzoic acidDMSO-d₆δ 13.06 (s, 1H), 8.11–7.92 (m, 2H), 7.40–7.21 (m, 2H) rsc.org

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. For fluorinated compounds like this compound derivatives, the carbon atoms directly bonded to fluorine or in close proximity exhibit characteristic splitting patterns due to carbon-fluorine coupling (J-coupling).

For example, in the ¹³C NMR spectrum of 2-amino-3-fluorobenzoic acid, the carbon attached to the fluorine (C-2) shows a large one-bond coupling constant (¹JF,C) of 245.3 Hz, appearing as a doublet at δ 155.42 ppm. orgsyn.org Other carbons also show smaller coupling constants depending on their distance from the fluorine atom. orgsyn.org The carbonyl carbon of the carboxylic acid group typically resonates at a downfield chemical shift, for instance, at δ 166.84 for 4-fluorobenzoic acid. rsc.org

Table 2: Selected ¹³C NMR Data for this compound Derivatives

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
4-Fluorobenzoic acidDMSO-d₆δ 166.84, 166.37, 164.38, 132.59, 127.83, 116.14 rsc.org
2-Amino-3-fluorobenzoic acidCD₃ODδ 116.33 (d, ²JF,3 = 19.8, C-3), 124.76 (C-5), 125.47 (d, ³JF,6 = 4.0, C-6), 126.53 (d, ²JF,1 = 11.3, C-1), 126.99 (d, ³JF,4 = 7.9, C-4), 144.01 (HC=NOH), 155.42 (d, ¹JF,2 = 245.3, C-2), 162.88 (C=O) orgsyn.org
1-(p-Methylphenyl)- 7-methyl-1H-1λ3-benzo[e] arkat-usa.orgrsc.orgiodaoxin-4(3H)-oneCD₃ODδ 171.5, 142.4, 140.7, 137.3, 136.9, 133.3, 132.8, 132.5, 130.9, 119.6, 118.0, 25.4 arkat-usa.org

For complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, multi-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are employed. HMBC experiments reveal long-range couplings between protons and carbons (typically 2-3 bonds), which is instrumental in unambiguously assigning the chemical shifts and confirming the connectivity of different structural fragments. The structures of regioselectively nitrated 3-fluoro-2-substituted benzoic acids have been unequivocally elucidated using two-dimensional HMBC NMR experiments, in conjunction with other spectroscopic methods. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For example, the structure of certain 3-fluoro-2-substituted-6-nitro benzoic acids has been confirmed using HRMS. researchgate.net

Liquid chromatography-mass spectrometry (LC-MS) and ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) are hyphenated techniques that combine the separation power of liquid chromatography with the detection capabilities of mass spectrometry. These techniques are widely used for the analysis of complex mixtures and for the quantification of analytes in various matrices. In the context of this compound and its derivatives, LC-MS and UPLC-MS are valuable for monitoring reaction progress, assessing sample purity, and identifying byproducts. rsc.orgsci-hub.se The use of UPLC can provide better chromatographic selectivity and resolution compared to conventional HPLC. sci-hub.se

Derivatization is sometimes employed in LC-MS to enhance the ionization efficiency and sensitivity of analytes that are otherwise difficult to detect. researchgate.net For instance, the analysis of certain steroids has been improved by derivatization with fusaric acid, leading to significantly higher sensitivity in positive electrospray ionization (ESI) mode. researchgate.net

Ion mobility-mass spectrometry (IM-MS) adds another dimension of separation based on the size, shape, and charge of an ion, which is characterized by its collision cross section (CCS). Experimentally measured or predicted CCS values can aid in the identification of compounds, especially in complex samples.

For 2-fluoro-3-nitrobenzoic acid, predicted CCS values have been calculated for various adducts using tools like CCSbase. uni.lu The predicted CCS values can be compared with experimental data to increase confidence in compound identification. The use of multiple adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻) provides additional data points for more specific identification. arxiv.org Machine learning models are increasingly being used to predict CCS values with a median relative error often below 2-3%. researchgate.netmdpi.com

Table 3: Predicted Collision Cross Section (CCS) Values for 2-Fluoro-3-nitrobenzoic Acid Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺186.01972130.3 uni.lu
[M+Na]⁺208.00166138.7 uni.lu
[M-H]⁻184.00516132.1 uni.lu
[M+NH₄]⁺203.04626148.6 uni.lu
[M+K]⁺223.97560133.1 uni.lu
[M+H-H₂O]⁺168.00970128.8 uni.lu
[M+HCOO]⁻230.01064153.8 uni.lu
[M+CH₃COO]⁻244.02629172.5 uni.lu
[M+Na-2H]⁻205.98711136.9 uni.lu
[M]⁺185.01189127.6 uni.lu
[M]⁻185.01299127.6 uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For derivatives of nitrobenzoic acid, characteristic vibrations for the nitro (NO₂), carbonyl (C=O), and hydroxyl (O-H) groups are of particular interest.

In a study of 2-bromo-5-fluoro-3-nitrobenzoic acid, the FTIR spectrum displayed absorption bands at 1604 and 1592 cm⁻¹, which are attributed to the vibrations of the nitro group. biosynth.com For other related nitro-containing compounds, the nitro group vibrations are typically observed around 1520 cm⁻¹. The carbonyl stretch of the carboxylic acid group is another key diagnostic peak, often appearing around 1700 cm⁻¹. The broad O-H stretch from the carboxylic acid dimer is also a characteristic feature, though its exact position can vary.

The table below summarizes the typical IR absorption frequencies for the main functional groups in nitrobenzoic acid derivatives.

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)
Carboxylic Acid (O-H)Stretching3300-2500 (broad)
Carbonyl (C=O)Stretching~1700
Nitro (N-O)Asymmetric & Symmetric Stretching~1520, ~1350
Carbon-Fluorine (C-F)Stretching1400-1000
Aromatic (C=C)Stretching1600-1450

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This technique has been applied to various substituted nitrobenzoic acids and their derivatives to determine their crystal structures, including unit cell parameters and space groups.

For instance, 4-fluoro-3-nitrobenzoic acid crystallizes in the non-centrosymmetric monoclinic space group P2₁ with four molecules in the unit cell. researchgate.net The unit cell parameters were determined to be a = 3.7170 Å, b = 12.6475 Å, c = 15.5237 Å, and β = 91.9786°. researchgate.net Another example is the organic adduct m-nitrobenzoic acid·diethanolamina, which crystallizes in the Cc space group with unit cell parameters a = 22.973 Å, b = 4.6657 Å, c = 15.023 Å, and β = 124.45°. researchgate.net

The crystal packing of nitrobenzoic acid derivatives is often dominated by a network of intermolecular interactions, with hydrogen bonds playing a crucial role. researchgate.net The carboxylic acid groups typically form centrosymmetric dimers through strong O-H···O hydrogen bonds. researchgate.net

X-ray crystallography allows for the precise determination of molecular conformation, including the planarity of aromatic rings and the torsion angles between different functional groups. In substituted benzoic acids, the dihedral angle between the carboxylic acid group and the benzene ring is a key conformational parameter.

For example, in 4-fluoro-3-phenoxybenzoic acid, the dihedral angle between the two benzene rings is 82.1°. researchgate.net In a derivative of 4-(tosylamino)benzoic acid, the dihedral angle between its two benzene rings is 34.7°, and the C-N-S-C torsion angle is 65.67°. researchgate.net The conformation of the nitro group relative to the aromatic ring is also of interest, as it can influence the electronic properties and intermolecular interactions of the molecule. Conformational analysis of fluorinated hydroxyprolines has shown that fluorination can significantly influence the ring pucker preference. acs.orgnih.gov

CompoundDihedral/Torsion AngleValue (°)
4-Fluoro-3-phenoxybenzoic acidDihedral angle between benzene rings82.1 researchgate.net
4-(Tosylamino)benzoic acid derivativeDihedral angle between benzene rings34.7 researchgate.net
4-(Tosylamino)benzoic acid derivativeC-N-S-C torsion angle65.67 researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region due to π → π* transitions. up.ac.za Benzene itself shows two strong absorption bands around 180 nm and 200 nm, and a weaker band around 260 nm. up.ac.za

The presence of substituents on the benzene ring, such as the fluoro and nitro groups in this compound, can cause shifts in the positions and intensities of these absorption bands. These shifts, known as bathochromic (red shift) or hypsochromic (blue shift), provide insights into the electronic effects of the substituents. For instance, the formation of complexes with benzoic acids can lead to a red shift in the primary and secondary absorption bands. up.ac.za In a study of urea (B33335) adducts with an m-nitrobenzoic acid mixture, a UV cutoff was observed at 264.37 nm. researchgate.net

Chiroptical Spectroscopy (if applicable to chiral derivatives)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are essential for characterizing chiral molecules. While this compound itself is not chiral, its derivatives can be. The optical resolution of chiral carboxylic acid derivatives of metal complexes has been achieved through the formation of diastereomers with chiral auxiliaries. acs.orgnih.gov The absolute stereochemistry of these separated diastereomers was determined using methods including X-ray single-crystal structure analysis and CD spectroscopy. acs.orgnih.gov

The chiroptical properties are highly sensitive to the molecule's conformation and stereochemistry. mdpi.com For chiral transition metal complexes with Schiff base ligands, for example, detailed knowledge of ligand chirality and the induced chiral configuration at the metal centers can be obtained from chiroptical studies. mdpi.com

Computational Chemistry and Theoretical Investigations of 3 Fluoro 2 Nitrobenzoic Acid

Molecular Dynamics (MD) Simulations for Solution Behavior and Interactions

While quantum calculations excel at describing the properties of single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of systems containing many molecules over time. MD simulations model the movements of atoms and molecules based on a force field, which approximates the potential energy of the system.

For 3-Fluoro-2-nitrobenzoic acid, MD simulations can be used to investigate its behavior in a solvent, such as water or an organic solvent. These simulations can reveal important information about:

Solvation Shell Structure : How solvent molecules arrange themselves around the solute molecule.

Hydrogen Bonding : The dynamics of hydrogen bonds between the carboxylic acid group and solvent molecules, or between two solute molecules to form dimers.

Diffusion : How the molecule moves through the solution.

Such studies are vital for understanding solubility, crystallization processes, and how the molecule interacts with other species in a complex environment. researchgate.net

Solvation Models and Solvent Effects on Reaction Mechanisms and Selectivity

The solvent can have a profound impact on chemical reactions. Solvation models in computational chemistry are used to account for these effects. They can be broadly categorized into explicit models, where individual solvent molecules are included (as in MD simulations), and implicit models, where the solvent is treated as a continuous medium with a defined dielectric constant.

For reactions involving this compound, computational studies using solvation models can predict how the solvent influences:

Transition State Energies : Stabilizing or destabilizing a transition state, thereby altering the reaction rate.

Reaction Pathways : Favoring one reaction pathway over another, which affects the selectivity of the reaction.

Acid Dissociation : The pKa of the carboxylic acid group is heavily dependent on the solvent's ability to stabilize the resulting carboxylate anion.

By applying these models, chemists can gain a deeper understanding of reaction mechanisms and make more accurate predictions of chemical behavior in solution. acs.org

Prediction of Spectroscopic Properties

There are currently no published computational studies that provide predicted spectroscopic data (such as IR, Raman, or NMR spectra) for this compound.

Theoretical calculations, typically employing Density Functional Theory (DFT) with various functionals (e.g., B3LYP, B3PW91) and basis sets (e.g., 6-311++G**), are standard methods for predicting such properties. For instance, detailed theoretical and experimental spectroscopic studies have been conducted on 2-, 3-, and 4-nitrobenzoic acids, allowing for the assignment of their vibrational modes. These studies often show a strong correlation between the calculated and experimental spectra, providing valuable insights into the molecular structure and electronic properties.

For fluorinated aromatic compounds, the prediction of ¹⁹F NMR chemical shifts is a significant area of computational research. Methodologies for accurately calculating these shifts are continuously being refined, as they are highly sensitive to the electronic environment of the fluorine atom. Such calculations would be invaluable for the characterization of this compound, but specific predictions for this molecule have not been reported in the reviewed literature.

Table 1: Status of Predicted Spectroscopic Data for this compound

Spectroscopic TechniqueComputational Data Availability
Infrared (IR) SpectroscopyNot Available
Raman SpectroscopyNot Available
Nuclear Magnetic Resonance (NMR)Not Available

Conformational Analysis and Energy Landscapes

A detailed conformational analysis and the corresponding energy landscape for this compound, derived from computational methods, are not available in the existing scientific literature.

Conformational analysis of substituted benzoic acids is crucial for understanding their reactivity and intermolecular interactions. Such studies typically involve scanning the potential energy surface by systematically rotating key dihedral angles, such as the one associated with the carboxylic acid group (C-C-O-H). These calculations help identify stable conformers (local minima on the energy landscape) and the transition states that separate them.

For example, studies on ortho-substituted fluorobenzoic acids have revealed the presence of different conformers, with their relative energies and rotational barriers influenced by intramolecular interactions, such as hydrogen bonding between the carboxylic proton and the ortho-substituent. Similar investigations would be necessary to understand the preferred spatial arrangement of the functional groups in this compound and to determine its most stable three-dimensional structure. Without such a study, the conformational preferences of this molecule remain speculative.

Table 2: Status of Conformational Analysis for this compound

Computational FindingData Availability
Identification of Stable ConformersNot Available
Relative Conformer EnergiesNot Available
Rotational Energy BarriersNot Available
Potential Energy Surface ScanNot Available

Q & A

What are the optimal synthetic routes for 3-fluoro-2-nitrobenzoic acid, considering functional group compatibility and regioselectivity?

Level: Advanced
Answer:
Synthesis of this compound involves balancing nitro group introduction, fluorination, and carboxyl group stability. Two primary approaches are:

  • Direct nitration of fluorobenzoic acid derivatives: Nitration of 3-fluorobenzoic acid under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to achieve regioselectivity at the ortho position. However, competing para-nitration may require chromatographic separation .
  • Fluorination of pre-nitrated precursors: Electrophilic fluorination of 2-nitrobenzoic acid derivatives using agents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) in aprotic solvents. This method requires careful optimization to avoid side reactions (e.g., decarboxylation) .
    Key Considerations:
  • Monitor reaction progress via TLC or HPLC to identify intermediates/by-products.
  • Use ¹⁹F NMR to confirm fluorination efficiency and regiochemistry.

How can researchers resolve contradictions in reported melting points or spectral data for this compound across different studies?

Level: Advanced
Answer:
Discrepancies in physical or spectral data often arise from impurities, polymorphs, or measurement protocols. Methodological solutions include:

  • Purity assessment: Employ DSC (Differential Scanning Calorimetry) to detect polymorphic transitions or impurities affecting melting points .
  • Standardized characterization: Cross-validate NMR (¹H, ¹³C, ¹⁹F) and IR spectra with computational predictions (e.g., DFT-based chemical shift calculations) .
  • Crystallographic verification: Single-crystal X-ray diffraction (using SHELXL for refinement) provides definitive structural confirmation, resolving ambiguities in spectral assignments .

What spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how should data be interpreted?

Level: Basic
Answer:
Key Techniques:

  • ¹⁹F NMR: Directly identifies fluorine environment (δ ~ -110 to -120 ppm for aromatic F). Compare with computed shifts (GIAO-DFT) .
  • X-ray Crystallography: Resolves nitro and carboxyl group orientations. Use SHELX for refinement and ORTEP-3 for visualization of thermal ellipsoids .
  • IR Spectroscopy: Confirm carboxyl (1700–1680 cm⁻¹) and nitro (1530–1350 cm⁻¹) stretches. Differentiate from by-products (e.g., esterification).
    Data Interpretation:
  • Correlate NMR splitting patterns with substituent positions (e.g., para vs. meta coupling in aromatic protons).
  • Analyze XRD data for hydrogen-bonding networks, which influence stability and reactivity .

What are the stability considerations for storing this compound, and how can decomposition products be identified?

Level: Basic
Answer:
Storage Recommendations:

  • Store in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis or photodegradation.
  • Avoid prolonged exposure to moisture (hygroscopic carboxyl group) .
    Decomposition Analysis:
  • HPLC-MS: Detect nitro group reduction products (e.g., amino derivatives) or decarboxylation (loss of CO₂).
  • TGA-MS: Monitor thermal degradation pathways (e.g., NO₂ release above 150°C) .

How does the electronic interplay between the nitro and carboxylic acid groups in this compound influence its reactivity in further derivatization?

Level: Advanced
Answer:
The electron-withdrawing nitro and carboxyl groups create a meta-directing effect, impacting reactions like:

  • Nucleophilic aromatic substitution (NAS): Fluorine at position 3 is activated for displacement by amines/thiols under mild conditions (e.g., DMF, 60°C) .
  • Carboxyl group derivatization: Esterification (via DCC/DMAP) or amidation (EDC/HOBt) requires protecting the nitro group to prevent side reactions .
    Computational Insights:
    DFT calculations (e.g., Fukui indices) predict reactive sites for electrophilic/nucleophilic attacks, guiding synthetic planning .

What computational approaches are used to model the reactivity or intermolecular interactions of this compound in supramolecular chemistry?

Level: Advanced
Answer:
Methods:

  • Molecular Dynamics (MD): Simulate hydrogen-bonding networks in crystal lattices (e.g., carboxyl···nitro interactions) .
  • Docking Studies: Predict host-guest interactions in supramolecular assemblies (e.g., with cyclodextrins) using AutoDock Vina .
  • QSPR Models: Relate substituent effects (Hammett σ constants) to solubility or bioavailability .
    Validation:
    Compare computed lattice energies (via DFT) with experimental XRD data to refine force fields .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.